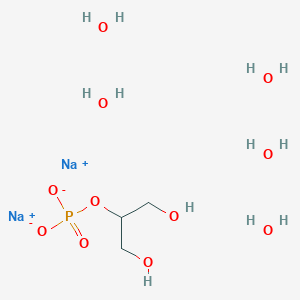

Sodium 2-glycerophosphate pentahydrate

Description

Properties

IUPAC Name |

disodium;1,3-dihydroxypropan-2-yl phosphate;pentahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9O6P.2Na.5H2O/c4-1-3(2-5)9-10(6,7)8;;;;;;;/h3-5H,1-2H2,(H2,6,7,8);;;5*1H2/q;2*+1;;;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEMUISUYOHQFQH-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)OP(=O)([O-])[O-])O.O.O.O.O.O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H17Na2O11P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60158536 | |

| Record name | Sodium 2-glycerophosphate pentahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60158536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13408-09-8, 154804-51-0 | |

| Record name | Sodium 2-glycerophosphate pentahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013408098 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium 2-glycerophosphate pentahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60158536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 154804-51-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM 2-GLYCEROPHOSPHATE PENTAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5JIY5MMX0E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Role of Beta-Glycerophosphate in Orchestrating Bone Mineralization: A Technical Guide

This guide provides an in-depth exploration of the mechanism of action of beta-glycerophosphate (β-GP) in bone mineralization. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the biochemical underpinnings of β-GP's function, offering both theoretical insights and practical methodologies.

Introduction: The Pivotal Role of Phosphate in Osteogenesis

Bone, a dynamic connective tissue, derives its remarkable strength and resilience from a composite structure of an organic collagenous matrix and an inorganic mineral phase, primarily composed of hydroxyapatite crystals. The process of mineralization, or the deposition of these crystals, is a complex and highly regulated biological event orchestrated by osteoblasts, the bone-forming cells. A critical component in this process is the local concentration of inorganic phosphate (Pi), which, along with calcium, forms the building blocks of hydroxyapatite. In the context of in vitro bone formation models, a reliable and consistent source of phosphate is paramount to recapitulate the physiological mineralization process. Beta-glycerophosphate, an organic phosphate compound, has emerged as the gold standard for this purpose.

Part 1: The Core Mechanism - Beta-Glycerophosphate as a Phosphate Donor

The primary and most well-established role of β-GP in bone mineralization is to serve as a substrate for the enzyme alkaline phosphatase (ALP), which is highly expressed by mature osteoblasts.[1][2][3] ALP, a key marker of osteoblast differentiation, catalyzes the hydrolysis of β-GP, cleaving the phosphate group from the glycerol backbone.[4][5] This enzymatic reaction results in a localized increase in the concentration of inorganic phosphate (Pi) in the extracellular microenvironment of the osteoblasts.[1][6]

This localized surge in Pi is the critical trigger for the subsequent steps of mineralization. The elevated Pi concentration, in conjunction with the available calcium ions in the culture medium, surpasses the solubility product of calcium phosphate, leading to the nucleation and growth of hydroxyapatite crystals within the extracellular matrix deposited by the osteoblasts.[7][8]

The causality behind using an organic phosphate source like β-GP, rather than directly supplementing with inorganic phosphate, lies in the desire to mimic the physiological process more closely. In vivo, the release of phosphate is a cell-mediated event, and the use of β-GP allows for the gradual, enzyme-driven release of Pi, which is contingent on the osteoblasts reaching a mature, ALP-expressing phenotype. This prevents the spontaneous, non-physiological precipitation of calcium phosphate in the culture medium that can occur with high concentrations of free Pi.[1][7]

The Criticality of Concentration: A Double-Edged Sword

The concentration of β-GP in osteogenic media is a critical parameter that must be empirically optimized. While essential for inducing mineralization, excessive concentrations can lead to dystrophic or non-specific mineralization, which is not representative of true, cell-mediated bone formation.[7][9] Studies have shown that high levels of β-GP can cause widespread, acellular mineral deposition and may even be cytotoxic to osteoblasts.[7] A concentration of 10 mM β-GP, for instance, has been shown to result in non-specific mineral deposition.[9] Therefore, it is imperative to determine the optimal concentration that promotes robust, nodular mineralization without inducing artifacts.

| β-GP Concentration | Observation | Reference |

| 0 mM | No mineralization | [7] |

| 2-5 mM | Selective mineralization of collagenous matrix | [9] |

| 10 mM | Widespread, non-specific dystrophic mineralization | [9] |

Part 2: Beyond a Simple Phosphate Source - β-GP and Intracellular Signaling

While the provision of inorganic phosphate is its primary function, emerging evidence suggests that the downstream effects of β-GP-derived Pi extend beyond simple hydroxyapatite precipitation. Inorganic phosphate itself can act as a signaling molecule, influencing osteoblast differentiation and gene expression.[10][11]

Upon its release from β-GP, extracellular Pi is transported into the osteoblast cytoplasm via sodium-dependent phosphate transporters, such as PiT-1 (Slc20a1).[10][12][13] This influx of intracellular Pi can activate intracellular signaling cascades, including the Extracellular signal-Regulated Kinase (ERK1/2) pathway, which is a key regulator of osteoblast proliferation and differentiation.[13] The activation of these pathways can, in turn, modulate the expression of critical osteogenic transcription factors like Runx2 and Osterix, further promoting the maturation of osteoblasts and their bone-forming capacity.[14]

The following diagram illustrates the signaling pathway initiated by β-GP hydrolysis:

Caption: Signaling pathway of β-GP-induced bone mineralization.

Part 3: Experimental Protocols for Assessing Mineralization

To rigorously evaluate the effects of β-GP and other pro-osteogenic compounds, standardized and well-validated assays are essential. The following section provides detailed, step-by-step methodologies for two fundamental experiments in bone biology research.

Alkaline Phosphatase (ALP) Activity Assay

This assay quantifies the activity of ALP, a critical enzyme in the β-GP-mediated mineralization process and a hallmark of osteoblast differentiation.[15][16]

Principle: The assay is based on the colorimetric detection of p-nitrophenol (pNP) produced from the hydrolysis of p-nitrophenyl phosphate (pNPP) by ALP. The amount of pNP produced is directly proportional to the ALP activity.[17][18]

Methodology:

-

Cell Culture and Lysis:

-

Plate osteoblastic cells at a desired density in a multi-well plate and culture under experimental conditions.

-

At the end of the culture period, wash the cells twice with phosphate-buffered saline (PBS).

-

Lyse the cells by adding a suitable lysis buffer (e.g., 0.1% Triton X-100 in PBS) and incubate for 10 minutes on ice.

-

Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.

-

-

Enzymatic Reaction:

-

Prepare a pNPP solution (e.g., 1 mg/mL) in an alkaline buffer (e.g., 1 M Diethanolamine, 0.5 mM MgCl₂, pH 9.8).

-

In a 96-well plate, add a specific volume of cell lysate to each well.

-

Initiate the reaction by adding the pNPP solution to each well.

-

Incubate the plate at 37°C for 15-30 minutes.

-

-

Measurement and Normalization:

-

Stop the reaction by adding a stop solution (e.g., 3 M NaOH).

-

Measure the absorbance of the yellow p-nitrophenol product at 405 nm using a microplate reader.

-

Determine the total protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

-

Normalize the ALP activity to the total protein content to account for differences in cell number.

-

Self-Validation: Include appropriate controls, such as a blank (lysis buffer only), a positive control (purified ALP), and experimental wells with and without osteogenic stimuli. A standard curve using known concentrations of p-nitrophenol should be generated for accurate quantification.

Alizarin Red S Staining for Mineralization

This is a widely used histochemical staining technique to visualize and quantify the calcium deposits, indicative of matrix mineralization.[19][20]

Principle: Alizarin Red S is an anthraquinone derivative that reacts with calcium ions to form a chelate, which appears as a bright red precipitate.[20] This allows for the specific detection of mineralized nodules in osteoblast cultures.[21]

Methodology:

-

Cell Culture and Fixation:

-

Culture osteoblasts in osteogenic medium containing β-GP for a period sufficient to induce mineralization (typically 14-28 days).[21][22]

-

Aspirate the culture medium and gently wash the cells twice with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.[20][23]

-

Wash the fixed cells three times with deionized water.

-

-

Staining:

-

Prepare a 2% Alizarin Red S solution and adjust the pH to 4.1-4.3.[23]

-

Add the Alizarin Red S solution to each well, ensuring the cell monolayer is completely covered.

-

Incubate at room temperature for 20-45 minutes, protected from light.[20][22]

-

Aspirate the staining solution and wash the wells four to five times with deionized water to remove unbound stain.

-

-

Visualization and Quantification:

-

Visualize the red-stained mineralized nodules using a bright-field microscope.

-

For quantification, the stain can be eluted by adding a solution of 10% cetylpyridinium chloride in 10 mM sodium phosphate (pH 7.0) and incubating with gentle shaking.

-

Transfer the eluted stain to a 96-well plate and measure the absorbance at 562 nm.

-

Self-Validation: A crucial control is a parallel culture maintained in a growth medium without osteogenic supplements (ascorbic acid and β-GP) to demonstrate that the observed mineralization is induced and not a result of spontaneous precipitation.[24]

The following diagram outlines the experimental workflow for assessing osteogenesis in vitro:

Caption: Experimental workflow for in vitro osteogenesis assessment.

Conclusion

Beta-glycerophosphate is an indispensable tool in the field of bone biology research, serving as a reliable and physiologically relevant source of inorganic phosphate for in vitro mineralization studies. Its mechanism of action is centered on its hydrolysis by alkaline phosphatase, leading to a localized increase in phosphate concentration that drives hydroxyapatite formation. Furthermore, the liberated phosphate can act as a signaling molecule, influencing osteoblast differentiation and gene expression. A thorough understanding of its mechanism and the careful application of validated experimental protocols are crucial for obtaining meaningful and reproducible data in the pursuit of novel therapeutics for bone regeneration and the treatment of skeletal diseases.

References

- 1. Mechanism of action of beta-glycerophosphate on bone cell mineralization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. drmillett.com [drmillett.com]

- 3. hilarispublisher.com [hilarispublisher.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Mechanism of action of β-glycerophosphate on bone cell mineralization | CoLab [colab.ws]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Immobilization of Alkaline Phosphatase on Microporous Nanofibrous Fibrin Scaffolds for Bone Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Enhanced expression of the inorganic phosphate transporter Pit-1 is involved in BMP-2-induced matrix mineralization in osteoblast-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Role of phosphate sensing in bone and mineral metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Signaling pathways in osteogenesis and osteoclastogenesis [pfocr.wikipathways.org]

- 15. drmillett.com [drmillett.com]

- 16. bio-protocol.org [bio-protocol.org]

- 17. e-century.us [e-century.us]

- 18. An innovative and cost-effective way to estimate alkaline phosphatase activity in in vitro cellular model systems - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Alizarin Red Staining: A Technique to Visualize Mineralization by Cultured Osteoblasts [jove.com]

- 20. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 21. High phosphate content in bioactive glasses promotes osteogenesis in vitro and in vivo | Pocket Dentistry [pocketdentistry.com]

- 22. researchgate.net [researchgate.net]

- 23. benchchem.com [benchchem.com]

- 24. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Sodium 2-Glycerophosphate Pentahydrate: Structure, Properties, and Applications

Introduction

Sodium 2-glycerophosphate pentahydrate, commonly referred to as sodium β-glycerophosphate pentahydrate, is an organic phosphate salt of significant interest within the scientific community. Its unique properties make it a cornerstone reagent in cellular biology, tissue engineering, and pharmaceutical formulations. This guide provides an in-depth analysis of its chemical structure, physicochemical properties, and critical applications, offering researchers and drug development professionals a comprehensive resource for leveraging this compound in their work. We will explore the causality behind its function in biological systems and provide validated protocols for its practical application.

Chemical Identity and Molecular Structure

A precise understanding of a compound's identity and structure is fundamental to its effective application. This compound is a well-defined chemical entity with a specific arrangement of its constituent parts.

Core Identifiers

The compound is cataloged and recognized by several international standards, ensuring its unambiguous identification in research and commerce.

| Identifier | Value |

| IUPAC Name | disodium;1,3-dihydroxypropan-2-yl phosphate;pentahydrate[1] |

| Synonyms | Sodium beta-glycerophosphate pentahydrate, β-Glycerophosphate disodium salt pentahydrate, Glycerol-2-phosphate disodium salt pentahydrate[1][2] |

| CAS Number | 13408-09-8[1][2][3][4] |

| Molecular Formula | C₃H₇Na₂O₆P · 5H₂O or C₃H₁₇Na₂O₁₁P[1][2][4] |

| Molecular Weight | 306.11 g/mol [1][4] |

| EC Number | 212-464-3[1] |

| PubChem CID | 2735049[1] |

Molecular Architecture

The structure of this compound is comprised of three distinct components: the glycerophosphate anion, two sodium cations, and five molecules of water of hydration.

-

Glycerophosphate Anion: The core of the molecule is the 2-glycerophosphate anion. It consists of a glycerol backbone phosphorylated at the second carbon atom. The two terminal hydroxyl groups (-OH) on the glycerol backbone are crucial for its biological interactions and solubility.

-

Sodium Cations (Na⁺): Two sodium ions are present to balance the dianionic charge of the phosphate group at physiological pH, forming a stable salt.

-

Water of Hydration (5H₂O): The pentahydrate form indicates that five water molecules are integrated into the crystalline structure of the solid compound. These water molecules are essential for stabilizing the crystal lattice through hydrogen bonding and must be accounted for when calculating molar concentrations.

Below is a diagram illustrating the relationship between the core components of the hydrated salt.

Caption: Components of the hydrated salt complex.

Physicochemical Properties

The physical and chemical properties of this compound dictate its handling, storage, and behavior in solution.

Physical Characteristics

| Property | Value | Source(s) |

| Appearance | White crystalline powder | [1][4] |

| Melting Point | 102 - 104 °C | [4][5][6] |

| Solubility | Freely soluble in water. Sparingly soluble in organic solvents like ethanol and DMSO. | [7][8][9] |

| pH | 9.5 (50 g/L aqueous solution at 20°C) | [4] |

The high solubility in water is a key feature, facilitating its use in aqueous buffers and cell culture media. A 50 g/L solution exhibits an alkaline pH of approximately 9.5.[4]

Chemical Stability and Reactivity

-

Stability: The compound is chemically stable under normal ambient conditions.[4] For long-term preservation of its integrity, it should be stored in a tightly sealed container in a dry, cool place, typically between 2°C and 8°C.[2][5][10]

-

Conditions to Avoid: Exposure to excess heat, dust formation, and incompatible materials should be avoided.[4][11]

-

Incompatible Materials: It is incompatible with strong oxidizing agents.[4][8]

-

Hazardous Decomposition: When subjected to fire, it may decompose to produce hazardous products such as carbon monoxide (CO), carbon dioxide (CO₂), oxides of phosphorus, and sodium oxides.[4][11]

Role in Scientific Research and Drug Development

This compound is not merely a chemical reagent but a functional tool that drives specific biological outcomes. Its utility stems from its dual role as a phosphate donor and a phosphatase inhibitor.

Key Applications

-

Phosphate Source for Osteogenic Differentiation: This is one of its most prominent applications. In cell culture, particularly with mesenchymal stem cells or pre-osteoblastic cell lines, it serves as a bioavailable source of organic phosphate. This phosphate is essential for the synthesis of hydroxyapatite [Ca₁₀(PO₄)₆(OH)₂], the primary mineral component of bone. The controlled release of phosphate ions promotes the mineralization of the extracellular matrix, a critical step in bone formation.[8][9][12][13]

-

Phosphatase Inhibitor: The compound acts as a competitive inhibitor of certain phosphatases, particularly alkaline phosphatase.[8][10] This inhibitory action is crucial in cell signaling studies. By preventing the dephosphorylation of key proteins, researchers can maintain the phosphorylated (and often, activated) state of signaling molecules like ERK1/2, thereby dissecting phosphorylation-dependent pathways.[12]

-

Tissue Engineering and Regenerative Medicine: It is used in the development of hydrogels and scaffolds designed for tissue engineering.[8][13] Its inclusion in these biomaterials helps create a microenvironment that supports cell growth and encourages osteogenic differentiation for bone repair applications.

-

Parenteral Nutrition: In clinical settings, sodium glycerophosphate is a critical component of intravenous (IV) nutrition solutions.[14][15] It is used to treat or prevent hypophosphatemia (low blood phosphate levels) in patients who cannot receive nutrition orally, providing the essential phosphate required for cellular energy (ATP synthesis) and other metabolic processes.[14][15]

Workflow: Induction of Osteogenic Differentiation

The use of sodium 2-glycerophosphate in osteogenesis is a well-established protocol. It is typically used in combination with ascorbic acid and dexamethasone to create a potent osteogenic induction medium.

Caption: Workflow for in vitro osteogenic differentiation.

Analytical Control and Experimental Protocols

Ensuring the quality and correct preparation of reagents is paramount for reproducible scientific outcomes.

Quality Assessment

-

Identification (FTIR): Fourier-Transform Infrared Spectroscopy is used to confirm the identity of the compound by matching its infrared spectrum to a reference standard.[1][16]

-

Assay (Titration): The purity of the compound is typically determined via non-aqueous acid-base titration, with an acceptance criterion often set at ≥96% or ≥97%.[16]

-

Water Content (Karl Fischer): The amount of water of hydration is a critical quality attribute. Karl Fischer titration is employed to verify that the water content is within the theoretical range for a pentahydrate (approximately 29.4%).[16]

Experimental Protocol: Preparation of a 1 M Stock Solution

This protocol provides a self-validating method for preparing a sterile, ready-to-use stock solution for cell culture applications.

Objective: To prepare 100 mL of a 1 M this compound stock solution.

Materials:

-

This compound (MW: 306.11 g/mol )

-

High-purity water (e.g., cell culture grade, WFI)

-

Sterile 100 mL volumetric flask

-

Sterile magnetic stir bar and stir plate

-

Sterile 0.22 µm syringe filter

-

Sterile storage bottles (e.g., 50 mL conical tubes)

Methodology:

-

Mass Calculation:

-

To prepare 100 mL (0.1 L) of a 1 M solution, the required mass is calculated as follows:

-

Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

-

Mass (g) = 1 mol/L × 0.1 L × 306.11 g/mol = 30.611 g

-

-

Dissolution:

-

Accurately weigh 30.611 g of this compound powder.

-

Transfer the powder into the 100 mL volumetric flask.

-

Add approximately 80 mL of high-purity water.

-

Add the sterile magnetic stir bar and place the flask on a stir plate. Stir until the powder is completely dissolved. The solution should be clear and colorless.[17]

-

-

Volume Adjustment:

-

Once fully dissolved, carefully add high-purity water to bring the final volume to the 100 mL mark on the volumetric flask. The bottom of the meniscus should align with the calibration mark.

-

-

Sterilization and Aliquoting:

-

To ensure sterility for cell culture use, filter the solution through a 0.22 µm syringe filter into a sterile container.

-

Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 1 mL or 5 mL) in sterile storage tubes. This practice minimizes the risk of contamination from repeated use of the main stock.

-

-

Storage:

Conclusion

This compound is a multifaceted compound whose value in research and development is firmly established. Its well-defined chemical structure and properties, particularly its role as a phosphate donor and enzyme inhibitor, make it an indispensable tool. From advancing our understanding of bone biology and cell signaling to its use in life-sustaining nutritional therapies, this reagent continues to be pivotal. This guide has provided the foundational knowledge and practical protocols necessary for its confident and effective application, empowering researchers to achieve reliable and impactful results.

References

- 1. This compound | C3H17Na2O11P | CID 2735049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. beta-Glycerophosphate, disodium salt pentahydrate, max. 2% alpha | 13408-09-8 | G-4200 [biosynth.com]

- 3. This compound [drugfuture.com]

- 4. fishersci.no [fishersci.no]

- 5. 1086343-58-9 CAS MSDS (BETA-GLYCEROPHOSPHATE DISODIUM SALT PENTAHYDRATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. 819-83-0 CAS MSDS (Disodium beta-glycerophosphate pentahydrate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. beta-Glycerophosphoric acid, disodium salt pentahydrate, 98% | Fisher Scientific [fishersci.ca]

- 8. Sodium beta-glycerophosphate pentahydrate, 97% | Fisher Scientific [fishersci.ca]

- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 10. merckmillipore.com [merckmillipore.com]

- 11. fishersci.com [fishersci.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. β-Glycerophosphate disodium salt pentahydrate | 13408-09-8 [chemicalbook.com]

- 14. Sodium Glycerophosphate-Your Ultimate Guide [octagonchem.com]

- 15. What is Sodium Glycerophosphate used for? [synapse.patsnap.com]

- 16. L03425.14 [thermofisher.com]

- 17. β-Glycerophosphate disodium salt pentahydrate | Phosphatase Inhibitor | AmBeed.com [ambeed.com]

A Senior Application Scientist's Guide to Beta-Glycerophosphate (β-GP) in Cell Culture

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Beta-glycerophosphate (β-GP) is a ubiquitous supplement in cell culture, particularly for studies involving bone formation. Far from being a simple nutrient, it functions as a critical pro-drug, providing a localized and sustained source of organic phosphate essential for cellular processes ranging from energy metabolism to signal transduction and, most notably, extracellular matrix mineralization. This guide elucidates the mechanistic underpinnings of β-GP's function, provides field-proven protocols for its primary application in osteogenic differentiation, and offers expert insights into the critical parameters that ensure reproducible and biologically relevant results.

Section 1: The Cornerstone of Bioavailable Phosphate in Cell Culture

Phosphate is indispensable for all life, forming the backbone of DNA and RNA, serving as the currency of cellular energy in ATP, and acting as a pivotal switch in protein phosphorylation cascades. In standard cell culture media, phosphate is typically supplied in its inorganic form (Pi). However, high concentrations of inorganic phosphate can readily precipitate with calcium ions, also present at high levels in culture medium, forming insoluble calcium phosphate. This precipitation depletes the bioavailable levels of both ions and can be cytotoxic.

Beta-glycerophosphate circumvents this issue by providing phosphate in a stable, organic form. It remains soluble in the medium, acting as a reservoir that only releases inorganic phosphate through specific enzymatic activity at the cell surface. This controlled-release mechanism is central to its function and efficacy.

Section 2: Mechanism of Action: A tale of Enzymatic Conversion and Signal Induction

The bioactivity of β-GP is entirely dependent on the presence of tissue non-specific alkaline phosphatase (ALP), an enzyme highly expressed on the surface of mature osteoblasts and other mineralizing cell types.

2.1 Enzymatic Cleavage by Alkaline Phosphatase (ALP)

ALP hydrolyzes β-GP at the cell surface, cleaving it into glycerol and, crucially, inorganic phosphate (Pi). This process generates a high local concentration of Pi directly at the site where it is needed for matrix mineralization. Studies have demonstrated that within 24 hours of addition to an osteoblast culture, nearly 80% of a 10 mM β-GP supplement can be hydrolyzed. It is also noteworthy that fetal bovine serum (FBS), a common media supplement, contains its own ALP which can contribute to the hydrolysis of β-GP in the medium, independent of cellular activity.

2.2 Downstream Signaling: More Than Just a Mineral Source

Beyond simply supplying the raw material for bone mineral, the released inorganic phosphate (Pi) acts as a signaling molecule. It enters the cell and triggers intracellular signaling cascades that actively promote the osteogenic phenotype. One of the key pathways activated is the Extracellular signal-Regulated Kinase (ERK) 1/2 pathway, a component of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.

Phosphorylation and activation of ERK1/2 lead to the translocation of this kinase to the nucleus, where it influences the activity of critical osteogenic transcription factors, most notably Runt-related transcription factor 2 (Runx2). Runx2 is the master regulator of osteoblast differentiation, driving the expression of key bone matrix proteins like osteocalcin.

Figure 1: β-GP signaling pathway in osteogenesis.

Section 3: Core Application: A Protocol for Inducing Osteogenic Differentiation

The most prominent use of β-GP is as a key component of osteogenic differentiation medium, often in combination with ascorbic acid and dexamethasone. Ascorbic acid is essential for collagen matrix synthesis, while dexamethasone promotes the commitment of mesenchymal stem cells (MSCs) to the osteoblast lineage.

3.1 Field-Proven Protocol for Osteogenic Differentiation of MSCs

This protocol is designed for a 6-well plate format and assumes a starting culture of confluent mesenchymal stem cells.

Materials:

-

Basal Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin

-

Osteogenic Induction Medium (prepare fresh):

-

Basal Medium

-

Dexamethasone (100 nM final concentration)

-

Ascorbic Acid-2-Phosphate (50 µg/mL final concentration)

-

Beta-Glycerophosphate (10 mM final concentration)

-

-

Phosphate-Buffered Saline (PBS)

-

Fixative: 4% Paraformaldehyde (PFA) or 10% Formalin

-

Staining Solution: Alizarin Red S Solution (e.g., 40 mM, pH 4.2)

Methodology:

-

Initiation: Once MSCs reach 90-100% confluency, aspirate the growth medium. Replace it with 2 mL of freshly prepared Osteogenic Induction Medium.

-

Culture and Maintenance: Culture the cells at 37°C, 5% CO2. Change the medium every 2-3 days, replacing it with fresh Osteogenic Induction Medium. Differentiation is typically observed between 14 and 21 days.

-

Endpoint Assessment (Day 14-21): Assess mineralization via Alizarin Red S staining, which detects calcium deposits.

-

Aspirate the medium and gently wash cells twice with PBS.

-

Fix the cells with 2 mL of 4% PFA for 30 minutes at room temperature.

-

Aspirate the fixative and wash twice with deionized water.

-

Add 2 mL of Alizarin Red S solution and incubate for 5-10 minutes at room temperature.

-

Aspirate the stain and wash 3-5 times with deionized water until the wash water is clear.

-

Add 2 mL of PBS to prevent drying and visualize the orange-red mineralized nodules under a brightfield microscope.

-

Figure 2: Experimental workflow for osteogenic differentiation.

Section 4: Quantitative Analysis and Expected Outcomes

4.1 Methods for Quantification:

-

Alizarin Red Staining Quantification: After imaging, the bound stain can be eluted by adding 10% cetylpyridinium chloride to each well. The absorbance of the eluate is then measured (typically at 562 nm), providing a quantitative measure of mineralization.

-

Alkaline Phosphatase (ALP) Activity Assay: As ALP activity is a hallmark of osteoblast maturation, its measurement is a key indicator of differentiation. This is often performed using a colorimetric assay with p-nitrophenyl phosphate (pNPP) as a substrate.

-

Gene Expression Analysis (RT-qPCR): The upregulation of osteogenic marker genes provides molecular evidence of differentiation. Key targets include ALPL (Alkaline Phosphatase), RUNX2, and BGLAP (Osteocalcin).

4.2 Representative Data Summary

The following table summarizes typical results from a successful osteogenic differentiation experiment comparing a control group (basal medium) with an induction group (osteogenic medium with β-GP).

| Assay | Control Group (Basal Medium) | Osteogenic Group (+ Dex, AA, β-GP) | Typical Fold Change |

| Alizarin Red S (OD at 562 nm) | 0.05 ± 0.01 | 0.85 ± 0.12 | ~17-fold increase |

| ALP Activity (U/mg protein) | 1.2 ± 0.3 | 9.5 ± 1.5 | ~8-fold increase |

| RUNX2 mRNA (Relative Expression) | 1.0 (baseline) | 6.2 ± 0.8 | ~6-fold increase |

| BGLAP mRNA (Relative Expression) | 1.0 (baseline) | 15.4 ± 2.1 | ~15-fold increase |

Values are representative and may vary based on cell type, passage number, and specific culture conditions.

Section 5: Critical Considerations and Best Practices

5.1 Optimal Concentration: The most commonly used concentration for β-GP in osteogenic media is 10 mM. However, the optimal concentration can be cell-type dependent. Some studies suggest that for certain primary osteoblasts, concentrations as low as 2 mM can produce more organized, trabecular-like bone structures, whereas higher concentrations (5-10 mM) might lead to more widespread, dystrophic mineralization and potential cytotoxicity. It is advisable to optimize the concentration for your specific cell system.

5.2 Dystrophic vs. Biologic Mineralization: A critical point of consideration is that high concentrations of β-GP can lead to non-specific mineral precipitation, which is a chemical artifact rather than true, cell-mediated bone formation. True osteogenesis involves the organized deposition of mineral within a collagen-rich extracellular matrix. Always correlate mineralization data with markers of osteoblast activity (ALP, gene expression) to ensure you are observing a biological process.

5.3 Media Preparation and Stability: Always add the osteogenic supplements, including β-GP, to the basal medium fresh before use. The hydrolysis of β-GP begins immediately upon its addition to medium containing cells or FBS, altering the phosphate concentration over time.

Conclusion

Beta-glycerophosphate is an indispensable tool in cell culture, serving as a sophisticated organic phosphate donor that enables the study of physiological and pathological mineralization. Its mechanism, reliant on the enzymatic activity of ALP, provides a localized and sustained release of phosphate that not only serves as a substrate for hydroxyapatite but also actively drives osteogenic differentiation through intracellular signaling pathways like ERK1/2. By understanding this mechanism and adhering to validated protocols and best practices, researchers can confidently harness the power of β-GP to generate reliable and biologically meaningful data in the fields of bone biology, tissue engineering, and regenerative medicine.

understanding the biological activity of sodium 2-glycerophosphate pentahydrate

An In-Depth Technical Guide to the Biological Activity of Sodium β-Glycerophosphate Pentahydrate

Executive Summary

Sodium β-glycerophosphate (β-GP), a disodium salt of glycerol 2-phosphate, is a multifaceted biochemical tool indispensable in modern life sciences research. Its utility stems from two primary, yet distinct, biological activities: serving as a bioavailable organic phosphate donor and acting as a competitive inhibitor of serine-threonine phosphatases. This dual functionality makes it a cornerstone reagent in fields ranging from bone biology and tissue engineering to signal transduction and proteomics. In cell culture, particularly in osteogenic studies, β-GP is enzymatically hydrolyzed by alkaline phosphatase to provide a sustained source of inorganic phosphate, a critical component for the formation of hydroxyapatite and subsequent matrix mineralization.[1][2][3] Concurrently, its ability to inhibit phosphatases is leveraged in biochemical assays to preserve the phosphorylation status of proteins, ensuring the integrity of kinase activity studies.[4][5] This guide provides an in-depth exploration of the core mechanisms, field-proven applications, and critical experimental considerations for researchers, scientists, and drug development professionals utilizing this versatile compound.

Section 1: The Core Mechanisms: A Duality of Function

The biological impact of sodium β-glycerophosphate is defined by its dual roles. Understanding these two functions is critical to designing robust experiments and correctly interpreting results.

The Phosphate Donor: Fueling Biomineralization

The most widespread application of β-GP is to induce and sustain the mineralization of the extracellular matrix (ECM) in vitro, a process fundamental to bone formation.[3][6] This is not a passive process but an elegant biological cascade initiated by cellular activity.

The central mechanism relies on the enzymatic activity of tissue-nonspecific alkaline phosphatase (ALP), an enzyme highly expressed on the surface of mature osteoblasts.[7] β-GP serves as a substrate for ALP, which hydrolyzes the ester bond, releasing inorganic phosphate (Pi) and glycerol into the local microenvironment.[1][7] This localized, sustained increase in Pi concentration is the primary driver for mineralization. When the local concentrations of Ca²⁺ (from the culture medium) and PO₄³⁻ exceed the solubility product, they precipitate as calcium phosphate crystals, which mature into hydroxyapatite [Ca₁₀(PO₄)₆(OH)₂], the primary mineral component of bone.[8]

Beyond its role as a mineral precursor, the liberated inorganic phosphate also functions as an intracellular signaling molecule. Studies have shown that Pi can modulate the expression of key osteogenic genes, such as Bone Morphogenetic Protein 2 (BMP2) and osteopontin, often through the activation of signaling pathways like the Extracellular signal-Regulated Kinase (ERK) pathway.[8]

Figure 1: Mechanism of β-GP-induced biomineralization.

The Phosphatase Inhibitor: Preserving the Phosphoproteome

Protein phosphorylation is a ubiquitous post-translational modification that governs vast cellular processes. Kinases add phosphate groups, while phosphatases remove them. When studying kinase activity, it is paramount to prevent the dephosphorylation of substrates by endogenous phosphatases present in cell lysates.

β-GP acts as a simple, water-soluble, and reversible inhibitor of serine-threonine phosphatases.[4][9] Its structural similarity to phosphorylated serine and threonine residues allows it to competitively bind to the active site of these phosphatases, thereby protecting the phosphoproteins of interest. For this reason, β-GP is a standard component of cell lysis buffers and kinase reaction buffers, often used in combination with other inhibitors like sodium fluoride, sodium orthovanadate, and protease inhibitors to create a protective biochemical environment.[4][10][11]

Figure 2: Role of β-GP in a typical kinase assay workflow.

Section 2: Field-Proven Applications & Technical Protocols

In Vitro Osteogenic Differentiation

The combination of β-GP with ascorbic acid and dexamethasone is the gold standard for creating an osteogenic differentiation medium (ODM) to coax mesenchymal stem cells (MSCs) or pre-osteoblastic cell lines toward an osteoblast fate.[8][12]

-

Dexamethasone: A synthetic glucocorticoid that induces MSC commitment to the osteoblastic lineage, partly by activating Runx2 expression through WNT/β-catenin signaling.[8]

-

Ascorbic Acid (Vitamin C): An essential cofactor for enzymes that hydroxylate proline and lysine residues, a critical step for proper collagen folding and secretion. A robust collagenous ECM is the necessary scaffold for mineralization.[12][13]

-

β-Glycerophosphate: Provides the phosphate source for mineralization once the cells are mature and expressing sufficient ALP.[1][8]

Protocol 2.1.1: Induction of Osteogenic Differentiation in Human MSCs

-

Cell Seeding: Plate human bone marrow-derived MSCs in a tissue culture-treated plate (e.g., 24-well plate) at a density of 2 x 10⁴ cells/cm² in standard growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

-

Confluency: Allow cells to grow to 80-90% confluency, changing the medium every 2-3 days.

-

Induction: Once confluent, replace the growth medium with freshly prepared Osteogenic Differentiation Medium (ODM).

-

ODM Composition:

-

High-Glucose DMEM

-

10% Fetal Bovine Serum (FBS)

-

1% Penicillin-Streptomycin

-

100 nM Dexamethasone

-

50 µM Ascorbic acid-2-phosphate

-

10 mM Sodium β-glycerophosphate

-

-

-

Culture and Maintenance: Culture the cells for 14-21 days, replacing the ODM every 2-3 days.

-

Validation: Assess osteogenic differentiation at desired time points (e.g., Day 7, 14, 21).

-

ALP Activity: Perform a colorimetric or fluorescent ALP activity assay on cell lysates.

-

Matrix Mineralization: Stain the fixed cell monolayer with Alizarin Red S, which chelates calcium in the mineralized matrix, staining it bright red.

-

Gene Expression: Extract RNA and perform RT-qPCR for key osteogenic markers (e.g., RUNX2, ALPL, SPP1, BGLAP).

-

Critical Consideration: The Concentration Dilemma

While 10 mM is a commonly cited concentration for β-GP in ODM, this is not universally optimal.[14][15] High concentrations can force non-physiological, dystrophic mineralization, leading to false-positive results.[1][16] The ideal concentration is cell-type dependent. It is crucial to perform a dose-response experiment to determine the optimal concentration that promotes physiological, nodular mineralization without causing widespread, non-specific precipitation or cytotoxicity.[16]

| Cell Type | Recommended β-GP Concentration | Expected Outcome at High Conc. (>10 mM) | Reference(s) |

| MC3T3-E1 (mouse pre-osteoblast) | 2-5 mM | Non-apatitic, non-specific mineral deposition | [1][14][16] |

| Primary Rat Osteoblasts | ~2 mM | Cell death and non-specific staining | [16] |

| Primary Mouse Osteoblasts | Up to 5 mM | More tolerant than rat cells | [16] |

| Human MSCs | 5-10 mM | Standard range, but validation is recommended | [8][12] |

Application in Kinase Activity Assays

To accurately measure the activity of a specific kinase, its substrates must remain phosphorylated throughout the experiment.

Protocol 2.2.1: Preparation of a Kinase Assay Buffer

This protocol provides a general recipe for a lysis and reaction buffer. Specific concentrations may need optimization.

-

Prepare Buffer Stock: Prepare a 1 M stock solution of Sodium β-glycerophosphate pentahydrate by dissolving 3.06 g in 10 mL of ultrapure water.[4] Sterilize through a 0.22 µm filter, aliquot, and store at -20°C.[4]

-

Assemble Kinase Lysis Buffer (on ice):

-

50 mM Tris-HCl, pH 7.5

-

150 mM NaCl

-

1 mM EDTA

-

1% Triton X-100

-

20 mM Sodium β-glycerophosphate

-

1 mM Sodium Orthovanadate (activated)

-

1x Protease Inhibitor Cocktail

-

-

Assemble Kinase Reaction Buffer (on ice):

-

25 mM HEPES, pH 7.5

-

20 mM Sodium β-glycerophosphate

-

10 mM MgCl₂ (or MnCl₂)

-

1 mM DTT

-

1 mM Sodium Orthovanadate

-

100 µM ATP (spiked with [γ-³²P]ATP for radioactive assays)

-

Purified Substrate Protein (1-2 µg)

-

Immunoprecipitated Kinase (from step 2)

-

Section 3: Broader Biological Context

Vascular Calcification and Bioenergetics

In vascular smooth muscle cells (VSMCs), high phosphate levels are a key driver of vascular calcification, a hallmark of chronic kidney disease and atherosclerosis. β-GP is used in vitro to model this hyperphosphatemic condition.[17] Studies show that β-GP treatment alters VSMC metabolism, promoting a more oxidative phenotype by increasing basal respiration and mitochondrial ATP production.[18][19] This metabolic shift can contribute to oxidative stress and the osteo-chondrogenic transdifferentiation of VSMCs, leading to calcification.[18][19]

Tissue Engineering

The pro-mineralization properties of β-GP are exploited in tissue engineering. It is often incorporated into biodegradable hydrogels and scaffolds, sometimes in combination with chitosan or collagen.[4][13][20] As the scaffold degrades, β-GP is released, creating a phosphate-rich environment that encourages embedded stem cells to differentiate into osteoblasts and mineralize the construct, promoting bone regeneration in vivo.[12][13]

Section 4: Conclusion

Sodium β-glycerophosphate pentahydrate is a powerful and versatile reagent whose biological activities are central to numerous research applications. Its primary role as a substrate for alkaline phosphatase makes it an indispensable tool for inducing and studying bone matrix mineralization. Simultaneously, its function as a serine-threonine phosphatase inhibitor is critical for the accuracy of countless biochemical assays, particularly in the field of signal transduction. A thorough understanding of its mechanisms, the synergy it has with other reagents, and the critical importance of concentration-dependent effects is essential for its effective and responsible use in advancing scientific discovery.

References

- 1. Mechanism of action of beta-glycerophosphate on bone cell mineralization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sodium glycerophosphate | 1555-56-2 | Benchchem [benchchem.com]

- 3. biofargo.com [biofargo.com]

- 4. neolab.de [neolab.de]

- 5. bostonbioproducts.com [bostonbioproducts.com]

- 6. apexbt.com [apexbt.com]

- 7. researchgate.net [researchgate.net]

- 8. Effects of dexamethasone, ascorbic acid and β-glycerophosphate on the osteogenic differentiation of stem cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Glycerol 2-phosphate - Wikipedia [en.wikipedia.org]

- 10. Assessing Kinase Activity in Plants with In-Gel Kinase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bio-protocol.org [bio-protocol.org]

- 12. A novel bioactive osteogenesis scaffold delivers ascorbic acid, β-glycerophosphate, and dexamethasone in vivo to promote bone regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 13. oncotarget.com [oncotarget.com]

- 14. Matrix mineralization in MC3T3-E1 cell cultures initiated by beta-glycerophosphate pulse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. cabidigitallibrary.org [cabidigitallibrary.org]

- 16. researchgate.net [researchgate.net]

- 17. ahajournals.org [ahajournals.org]

- 18. Impact of β-glycerophosphate on the bioenergetic profile of vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Impact of β-glycerophosphate on the bioenergetic profile of vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. b-Glycerol phosphate = 98.0 NT 13408-09-8 [sigmaaldrich.com]

The Cornerstone of Phosphorylation Analysis: A Technical Guide to Beta-Glycerophosphate in Biochemical Research

This guide provides an in-depth exploration of beta-glycerophosphate (β-GP), a molecule that has evolved from a 19th-century therapeutic agent to an indispensable tool in modern biochemical research. Tailored for researchers, scientists, and drug development professionals, this document delves into the discovery, multifaceted significance, and practical application of β-GP, offering not just protocols, but the scientific rationale that underpins them.

Section 1: The Historical Trajectory of Beta-Glycerophosphate

The journey of glycerophosphates into the scientific lexicon began not in the context of molecular biology, but in therapeutics. As early as 1894, Dr. Albert Robin presented his work to the Academy of Medicine in Paris on the use of glycerophosphates of calcium, potassium, and sodium.[1] He championed these compounds as valuable agents for treating nervous debility, marking their initial entry into the scientific and medical landscape.[1]

The synthesis of glycerophosphoric acid itself was a subject of study in the late 19th and early 20th centuries, with various methods being explored to esterify glycerin with phosphoric acid.[2][3][4][5] These early preparations laid the groundwork for the eventual purification and commercial availability of specific isomers like β-glycerophosphate. It was the recognition of its role in cellular metabolism and later, its specific inhibitory properties, that transitioned β-GP from a general "tonic" to a precision tool in the laboratory.

Section 2: The Dual-Pillar Significance of Beta-Glycerophosphate in Research

Beta-glycerophosphate's utility in modern research stands on two principal pillars: its function as a serine/threonine phosphatase inhibitor and its role as a phosphate donor and signaling molecule in cellular differentiation.

Pillar I: Preserving the Phosphoproteome as a Serine/Threonine Phosphatase Inhibitor

Phosphorylation is a ubiquitous post-translational modification that governs a vast array of cellular processes, from signal transduction to cell cycle control.[6] Kinases add phosphate groups, while phosphatases remove them.[2][7] To study the transient state of protein phosphorylation, it is imperative to halt the activity of phosphatases the moment a cell is lysed.

Beta-glycerophosphate serves as a potent, reversible inhibitor of serine/threonine phosphatases.[7][8][9] Its inclusion in lysis buffers and reaction mixtures is a cornerstone of phosphoprotein analysis, ensuring that the phosphorylation status of proteins of interest is faithfully preserved for downstream applications like Western blotting and kinase assays.[2][10]

Mechanism of Action: Beta-glycerophosphate acts as a competitive inhibitor. Its structure mimics the phosphorylated serine/threonine residues of a substrate protein. By binding to the active site of the phosphatase, it prevents the enzyme from dephosphorylating its natural substrates. This inhibition is crucial for obtaining a snapshot of the cellular signaling network at a specific moment in time.

Pillar II: Driving Osteogenic Differentiation

Beyond its inhibitory role, β-GP is a critical component of osteogenic differentiation media, used to coax mesenchymal stem cells (MSCs) into becoming bone-forming osteoblasts.[1][11][12][13] In this context, it serves a dual purpose:

-

Phosphate Source: It provides a sustained source of inorganic phosphate (Pi), which is essential for the formation of hydroxyapatite (Ca₁₀(PO₄)₆(OH)₂), the mineral component of bone.[11] Cell-surface enzymes, such as alkaline phosphatase (ALP), hydrolyze β-GP, leading to a local increase in Pi concentration that drives mineralization.[14]

-

Signaling Molecule: The inorganic phosphate released from β-GP acts as an intracellular signaling molecule, activating key pathways that promote the expression of osteogenic genes.[11] This signaling is critical for the maturation of osteoblasts and the deposition of a mineralized extracellular matrix.

Section 3: Field-Proven Methodologies and Protocols

The following section provides detailed, step-by-step protocols that incorporate beta-glycerophosphate. These are not merely recipes but are presented with an emphasis on the causality behind each step.

Protocol: Preparation of a Phospho-Protective Cell Lysis Buffer (Modified RIPA)

This protocol is designed for the efficient lysis of cultured cells while preserving the phosphorylation state of proteins for subsequent Western blot analysis.

Rationale: The combination of detergents (NP-40, sodium deoxycholate, SDS) ensures thorough cell lysis and protein solubilization. The inclusion of a cocktail of phosphatase inhibitors, with β-GP as a key component for serine/threonine phosphatases, is non-negotiable for accurate phosphoprotein detection.[15][16]

Reagents and Stock Solutions:

| Component | Stock Concentration | Final Concentration | Purpose |

| Tris-HCl, pH 8.0 | 1 M | 50 mM | Buffering agent |

| NaCl | 5 M | 150 mM | Maintains ionic strength |

| NP-40 or Triton X-100 | 10% | 1% | Non-ionic detergent for membrane protein solubilization |

| Sodium Deoxycholate | 10% | 0.5% | Ionic detergent to disrupt protein-protein interactions |

| SDS | 10% | 0.1% | Strong ionic detergent for denaturation |

| Beta-Glycerophosphate | 1 M | 10 mM | Serine/Threonine Phosphatase Inhibitor |

| Sodium Orthovanadate | 100 mM | 1 mM | Tyrosine Phosphatase Inhibitor |

| Sodium Fluoride | 1 M | 10 mM | Serine/Threonine Phosphatase Inhibitor |

| Protease Inhibitor Cocktail | 100X | 1X | Prevents protein degradation by proteases |

Step-by-Step Protocol:

-

Prepare 1X Lysis Buffer: On the day of use, combine the stock solutions to the final concentrations listed above in nuclease-free water. It is critical to add the phosphatase and protease inhibitors fresh to the buffer just before use, as they have limited stability in solution.

-

Cell Culture Preparation: Place the cell culture dish on ice and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).

-

Lysis: Aspirate the PBS completely. Add the ice-cold modified RIPA lysis buffer to the plate (e.g., 500 µL for a 10 cm dish).

-

Scraping and Collection: Use a cell scraper to gently scrape the cells off the dish in the presence of the lysis buffer. Transfer the resulting lysate to a pre-chilled microcentrifuge tube.

-

Incubation: Incubate the lysate on ice for 15-30 minutes to ensure complete lysis.

-

Clarification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet the cell debris.

-

Supernatant Collection: Carefully transfer the supernatant (which contains the soluble proteins) to a new, pre-chilled microcentrifuge tube.

-

Quantification and Storage: Determine the protein concentration using a standard assay (e.g., BCA). Aliquot the lysate and store at -80°C for future use.

Workflow Diagram: Phosphoprotein Extraction

Caption: Workflow for preparing cell lysates for phosphoprotein analysis.

Protocol: In Vitro Kinase Assay

This protocol details a typical immunoprecipitation-based kinase assay to measure the activity of a specific kinase against a substrate.

Rationale: Beta-glycerophosphate is included in the kinase assay buffer to inhibit any contaminating phosphatases that may have co-immunoprecipitated with the kinase of interest.[17][18][19] This ensures that the phosphorylation of the substrate is a direct result of the kinase's activity and is not being reversed during the assay.

Reagents and Stock Solutions:

| Component | Stock Concentration | Final Concentration | Purpose |

| Tris-HCl, pH 7.5 | 1 M | 20 mM | Buffering agent |

| Beta-Glycerophosphate | 1 M | 20 mM | Serine/Threonine Phosphatase Inhibitor |

| MgCl₂ | 1 M | 10 mM | Cofactor for kinase activity |

| Sodium Orthovanadate | 100 mM | 100 µM | Tyrosine Phosphatase Inhibitor |

| DTT | 1 M | 1 mM | Reducing agent |

| ATP | 10 mM | 50 µM | Phosphate donor |

| [γ-³²P]ATP | 10 µCi/µL | ~0.5 µCi/reaction | Radiolabel for detection |

Step-by-Step Protocol:

-

Immunoprecipitation: Immunoprecipitate the kinase of interest from cell lysates (prepared as in Protocol 3.1) using a specific antibody and Protein A/G beads.

-

Washing: Wash the beads three times with lysis buffer and then once with 1X Kinase Buffer (without ATP) to remove detergents and non-specifically bound proteins.

-

Kinase Reaction Preparation: Prepare a master mix of the Kinase Assay Buffer containing all components, including [γ-³²P]ATP.

-

Initiate Reaction: Add the kinase reaction mix and the purified substrate to the beads.

-

Incubation: Incubate the reaction at 30°C for 20-30 minutes with gentle agitation.

-

Stop Reaction: Terminate the reaction by adding 2X SDS-PAGE sample buffer and boiling for 5 minutes.

-

Analysis: Separate the reaction products by SDS-PAGE. Dry the gel and expose it to autoradiography film or a phosphorimager screen to detect the radiolabeled, phosphorylated substrate.

Protocol: Osteogenic Differentiation of Mesenchymal Stem Cells

This protocol provides a standard method for inducing osteogenic differentiation in a confluent monolayer of MSCs.

Rationale: The combination of dexamethasone, ascorbic acid, and beta-glycerophosphate creates a powerful osteoinductive environment. Dexamethasone initiates differentiation, ascorbic acid is essential for collagen matrix formation, and β-GP provides the necessary phosphate for mineralization and activates key signaling pathways.[1][11][12][13][20]

Reagents and Stock Solutions for Osteogenic Medium (100 mL):

| Component | Stock Concentration | Volume to Add | Final Concentration |

| Basal Medium (e.g., DMEM) | - | ~90 mL | - |

| Fetal Bovine Serum (FBS) | - | 10 mL | 10% |

| Dexamethasone | 1 mM | 10 µL | 100 nM |

| Ascorbic Acid 2-Phosphate | 0.1 M | 50 µL | 50 µg/mL (approx. 0.2 mM) |

| Beta-Glycerophosphate | 1 M | 1 mL | 10 mM |

| Penicillin/Streptomycin | 100X | 1 mL | 1X |

Step-by-Step Protocol:

-

Cell Seeding: Plate MSCs and grow them to confluence in their standard expansion medium.

-

Initiation of Differentiation: Once confluent, aspirate the expansion medium and replace it with the freshly prepared Osteogenic Differentiation Medium.

-

Culture and Maintenance: Culture the cells at 37°C and 5% CO₂. Replace the osteogenic medium every 2-3 days.

-

Monitoring Differentiation: Differentiation can be monitored over 14-21 days. Early markers include increased Alkaline Phosphatase (ALP) activity (Day 7-10).

-

Assessing Mineralization: Late-stage differentiation is characterized by the formation of calcium deposits, which can be visualized by staining the fixed cell layer with Alizarin Red S solution.

Section 4: The Molecular Mechanisms - A Deeper Dive

The efficacy of beta-glycerophosphate in osteogenesis is rooted in its ability to influence key signaling pathways that control the master transcriptional regulator of bone formation, RUNX2.[21][22][23]

The inorganic phosphate (Pi) released from β-GP enters the cell and triggers the phosphorylation of Extracellular signal-Regulated Kinase (ERK).[11][24] Phosphorylated ERK (p-ERK) then translocates to the nucleus, where it can phosphorylate and activate RUNX2.[11] Activated RUNX2, in turn, binds to the promoters of osteoblast-specific genes, such as Osteocalcin, driving their transcription and promoting the osteoblast phenotype.[21]

Signaling Pathway: β-GP in Osteogenic Differentiation

Caption: β-GP is hydrolyzed to Pi, which activates the ERK pathway, leading to RUNX2 activation and osteogenic gene expression.

Section 5: Conclusion and Future Perspectives

Beta-glycerophosphate has secured its place as a fundamental reagent in the biochemist's toolkit. Its dual utility as a robust phosphatase inhibitor and a potent inducer of osteogenesis underscores its importance. From preserving the delicate phosphorylation patterns in signaling studies to building bone in a dish, β-GP's applications are both broad and critical. As research continues to unravel the complexities of cellular signaling and differentiation, the foundational role of tools like beta-glycerophosphate will undoubtedly remain, enabling the discoveries of tomorrow.

References

- 1. Osteogenic Differentiation of Mesenchymal Stem Cells by Mimicking the Cellular Niche of the Endochondral Template - PMC [pmc.ncbi.nlm.nih.gov]

- 2. minds.wisconsin.edu [minds.wisconsin.edu]

- 3. RO109738B1 - Glycerophosphoric acid preparation process - Google Patents [patents.google.com]

- 4. scribd.com [scribd.com]

- 5. CN1160717A - Preparation of glycerophosphoric acid - Google Patents [patents.google.com]

- 6. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]

- 7. Overview of Protease and Phosphatase Inhibition for Protein Preparation | Thermo Fisher Scientific - HK [thermofisher.com]

- 8. Protease and Phosphatase Inhibitors in Protein Preparation - Creative Proteomics [creative-proteomics.com]

- 9. bostonbioproducts.com [bostonbioproducts.com]

- 10. western blot for phosphorylated proteins - General Lab Techniques [protocol-online.org]

- 11. Effects of dexamethasone, ascorbic acid and β-glycerophosphate on the osteogenic differentiation of stem cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bio-protocol.org [bio-protocol.org]

- 13. researchgate.net [researchgate.net]

- 14. Mechanism of action of beta-glycerophosphate on bone cell mineralization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Which cell lysis buffer recipe is best for phosphorylated proteins? | AAT Bioquest [aatbio.com]

- 17. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 18. physiologie-pharmakologie.meduniwien.ac.at [physiologie-pharmakologie.meduniwien.ac.at]

- 19. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. tandfonline.com [tandfonline.com]

- 22. In Vitro and In Vivo Synergistic Interactions Between the Runx2/Cbfa1 Transcription Factor and Bone Morphogenetic Protein-2 in Stimulating Osteoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. “A Friend Among Strangers” or the Ambiguous Roles of Runx2 - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Duration and Magnitude of Extracellular Signal-Regulated Protein Kinase Phosphorylation Determine Adipogenesis or Osteogenesis in Human Bone Marrow-Derived Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Sodium 2-Glycerophosphate Pentahydrate in Mesenchymal Stem Cell Osteogenic Differentiation: A Foundational Guide

Introduction: The Cornerstone of In Vitro Osteogenesis

Mesenchymal stem cells (MSCs) hold immense promise for regenerative medicine, particularly in the field of bone tissue engineering. Their capacity to differentiate into osteoblasts, the cells responsible for bone formation, is a critical area of study for researchers, scientists, and drug development professionals. A key reagent in directing this differentiation in vitro is sodium 2-glycerophosphate pentahydrate, commonly referred to as β-glycerophosphate (β-GP). This guide provides an in-depth exploration of the foundational role of β-GP in MSC osteogenesis, delving into its mechanism of action, the signaling pathways it influences, and validated protocols for its application and assessment. Our focus is to provide not just a methodology, but a comprehensive understanding of the causality behind the experimental choices, ensuring robust and reproducible results.

The Dual Role of β-Glycerophosphate: More Than a Phosphate Donor

The standard cocktail for inducing osteogenic differentiation of MSCs in vitro typically includes dexamethasone, ascorbic acid, and β-glycerophosphate.[1][2] While dexamethasone and ascorbic acid play crucial roles in activating signaling pathways and collagen synthesis respectively, β-glycerophosphate's function is multifaceted.[1][2][3]

Primarily, β-GP serves as a source of inorganic phosphate (Pi).[1][2] This is a fundamental requirement for the formation of hydroxyapatite, the primary mineral component of bone.[1] The enzyme alkaline phosphatase (ALP), an early marker of osteoblast differentiation, hydrolyzes β-GP, increasing the local concentration of Pi.[4][5] This elevated Pi concentration is a critical driver for the mineralization of the extracellular matrix (ECM) secreted by the differentiating MSCs.[4][5]

However, the role of β-GP extends beyond simply supplying phosphate. It has been demonstrated that β-GP also influences intracellular signaling cascades.[2][3] Specifically, it is involved in the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2), a key component of the mitogen-activated protein kinase (MAPK) signaling pathway.[3] This suggests that β-GP not only provides the building blocks for mineralization but also actively participates in the signaling events that orchestrate the osteogenic program.

Signaling Pathways Orchestrated by β-Glycerophosphate

The commitment of an MSC to the osteoblastic lineage is a tightly regulated process involving a cascade of signaling events. β-Glycerophosphate, in concert with other inducing agents, plays a pivotal role in activating key transcription factors that are the master regulators of osteogenesis.

The process begins with the activation of pathways like WNT/β-catenin, often initiated by dexamethasone, which leads to the expression of Runt-related transcription factor 2 (RUNX2).[1][3] RUNX2 is considered a master regulator of osteogenesis and is essential for the differentiation of MSCs into immature osteoblasts.[1][6] RUNX2, in turn, promotes the expression of other crucial osteogenic genes, including Osterix (also known as Sp7).[7][8] Osterix is another critical transcription factor that acts downstream of RUNX2 and is indispensable for the maturation of osteoblasts.[7][8][9]

The inorganic phosphate released from β-GP hydrolysis contributes to the activation of the ERK1/2 pathway.[3] The ERK/MAPK pathway is known to be involved in both the proliferation and differentiation of various cell types, and in the context of MSCs, its activation is crucial for osteoblast differentiation.[10][11] This pathway can further influence the activity of RUNX2 and other downstream effectors, creating a positive feedback loop that reinforces the osteogenic phenotype.

Diagram 1: Simplified Signaling Cascade in MSC Osteogenic Differentiation

This diagram illustrates the central role of β-glycerophosphate in providing the necessary inorganic phosphate for mineralization and its influence on the ERK1/2 signaling pathway, which, along with other signals, leads to the activation of key osteogenic transcription factors.

Caption: β-GP's role in osteogenic signaling.

Experimental Protocols for Assessing Osteogenic Differentiation

To validate the osteogenic differentiation of MSCs, a series of well-established assays are employed. These protocols are designed to be self-validating, with clear positive and negative controls, ensuring the trustworthiness of the results.

Alkaline Phosphatase (ALP) Activity Assay

ALP is an early marker of osteogenic differentiation, and its activity increases as MSCs commit to the osteoblast lineage.[12][13] This assay provides a quantitative measure of the initial stages of osteogenesis.

Step-by-Step Methodology:

-

Cell Culture: Seed MSCs in a 24-well plate at a density of 2.5 x 10^4 cells/well and culture in standard growth medium until they reach 80-90% confluency.[14][15]

-

Induction of Differentiation: Replace the growth medium with osteogenic differentiation medium containing dexamethasone (0.1 µM), ascorbic acid (50 µM), and β-glycerophosphate (10 mM).[16][17] Culture a parallel set of wells in standard growth medium as a negative control. Change the medium every 2-3 days for 7-14 days.[14][18]

-

Cell Lysis: After the induction period, wash the cells twice with phosphate-buffered saline (PBS). Lyse the cells using a suitable lysis buffer (e.g., 0.1% Triton X-100 in PBS).

-

ALP Activity Measurement: Use a commercial p-nitrophenyl phosphate (pNPP) colorimetric assay kit.[12] Add the pNPP substrate to the cell lysate and incubate according to the manufacturer's instructions. The ALP in the lysate will convert pNPP to p-nitrophenol, which produces a yellow color.

-

Quantification: Measure the absorbance of the solution at 405 nm using a microplate reader.[19] The absorbance is directly proportional to the ALP activity.

-

Normalization: Normalize the ALP activity to the total protein content of each sample, determined using a standard protein assay (e.g., BCA or Bradford assay), to account for variations in cell number. Results are typically expressed as nmol of p-nitrophenol produced per minute per mg of protein.[13]

Diagram 2: Experimental Workflow for ALP Activity Assay

This workflow outlines the key steps involved in quantifying early osteogenic differentiation through the measurement of alkaline phosphatase activity.

Caption: Workflow for ALP activity assessment.

Alizarin Red S Staining for Mineralization

Alizarin Red S is a dye that specifically binds to calcium salts, forming a visible orange-red complex.[19][20] This assay is used to qualitatively and quantitatively assess the formation of mineralized nodules, a hallmark of late-stage osteogenic differentiation.[14][19][20]

Step-by-Step Methodology:

-

Cell Culture and Induction: Follow steps 1 and 2 of the ALP activity assay protocol, extending the induction period to 14-21 days to allow for sufficient matrix mineralization.[17][18]

-

Fixation: After the induction period, carefully aspirate the medium and wash the cells twice with PBS. Fix the cells with 4% paraformaldehyde (or 10% formalin) for 15-30 minutes at room temperature.[19][20]

-

Washing: Aspirate the fixative and wash the cells 2-3 times with deionized water to remove any residual fixative.[20]

-

Staining: Add 2% Alizarin Red S solution (pH 4.1-4.3) to each well, ensuring the cell monolayer is completely covered. Incubate for 5-20 minutes at room temperature.[14][19] The optimal staining time may vary depending on the extent of mineralization.

-

Final Washing: Aspirate the Alizarin Red S solution and wash the cells 3-5 times with deionized water to remove excess stain.[19]

-

Visualization: Add PBS to the wells to prevent drying and visualize the stained mineralized nodules under a bright-field microscope. Differentiated osteoblasts will show intense red-orange staining of the mineralized matrix, which will be absent in the negative control.[14]

-

Quantification (Optional): To quantify the mineralization, add 10% cetylpyridinium chloride to each well to elute the bound Alizarin Red S stain.[20][21] Incubate for 20-30 minutes with gentle shaking. Transfer the supernatant to a 96-well plate and measure the absorbance at 562-570 nm.[20][21]

Data Presentation: A Comparative Overview

To facilitate the interpretation of results, quantitative data should be summarized in a clear and structured format.

Table 1: Expected Quantitative Outcomes of Osteogenic Differentiation Assays

| Assay | Metric | Negative Control (Growth Medium) | Osteogenic Medium (with β-GP) | Expected Fold Change |

| ALP Activity | nmol pNP/min/mg protein | Low/Baseline | Significantly Increased | > 3-fold |

| Alizarin Red S | Absorbance at 562 nm | Low/Baseline | Significantly Increased | > 5-fold |

| Gene Expression | Relative mRNA levels | |||

| RUNX2 | (Fold Change vs. Control) | 1 | Upregulated | > 2-fold |

| Osterix | (Fold Change vs. Control) | 1 | Upregulated | > 2-fold |

| Osteocalcin | (Fold Change vs. Control) | 1 | Upregulated | > 4-fold |

Note: The expected fold changes are illustrative and can vary depending on the MSC source, passage number, and specific culture conditions.

Conclusion: A Foundational Reagent for Bone Regeneration Research

This compound is an indispensable component of in vitro osteogenic differentiation protocols for mesenchymal stem cells. Its dual function as a phosphate source for mineralization and a modulator of key signaling pathways underscores its importance in the field. By understanding the underlying mechanisms and employing robust, self-validating protocols, researchers can confidently and reproducibly direct MSCs towards an osteoblastic fate. This foundational knowledge is paramount for advancing our understanding of bone biology and developing novel therapeutic strategies for bone regeneration.

References

- 1. Osteogenic Differentiation of Mesenchymal Stem Cells by Mimicking the Cellular Niche of the Endochondral Template - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of dexamethasone, ascorbic acid and β-glycerophosphate on the osteogenic differentiation of stem cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 4. Calcium Polyphosphate Nanoparticles Act as an Effective Inorganic Phosphate Source during Osteogenic Differentiation of Human Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism of action of beta-glycerophosphate on bone cell mineralization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Potential mechanisms underlying the Runx2 induced osteogenesis of bone marrow mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Expression of RUNX2 and Osterix in Rat Mesenchymal Stem Cells during Culturing in Osteogenic-Conditioned Medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mitogen-activated Protein Kinase (MAPK)-regulated Interactions between Osterix and Runx2 Are Critical for the Transcriptional Osteogenic Program - PMC [pmc.ncbi.nlm.nih.gov]

- 9. BMP2 regulates Osterix through Msx2 and Runx2 during osteoblast differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Extracellular Signal-Regulated Kinase 1 (ERK1) and ERK2 Play Essential Roles in Osteoblast Differentiation and in Supporting Osteoclastogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Differential activation of ERK1,2 MAP kinase signaling pathway in mesenchymal stem cell from control and osteoporotic postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A quantitative method to determine osteogenic differentiation aptness of scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. promocell.com [promocell.com]

- 15. cabidigitallibrary.org [cabidigitallibrary.org]

- 16. bio-protocol.org [bio-protocol.org]

- 17. bio-protocol.org [bio-protocol.org]

- 18. cellntec.com [cellntec.com]

- 19. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 20. oricellbio.com [oricellbio.com]

- 21. In vitro osteoblastic differentiation of mesenchymal stem cells generates cell layers with distinct properties - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Beta-Glycerophosphate in Hydrogel-Based Bone Tissue Engineering: A Senior Application Scientist's In-depth Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: Engineering Bone, One Hydrogel at a Time